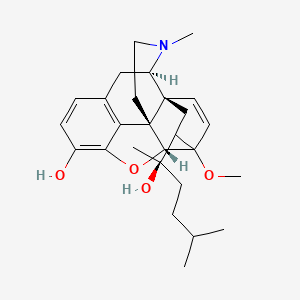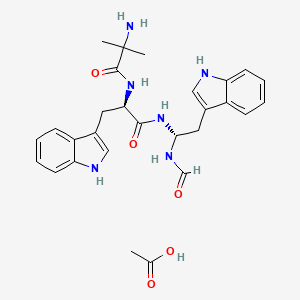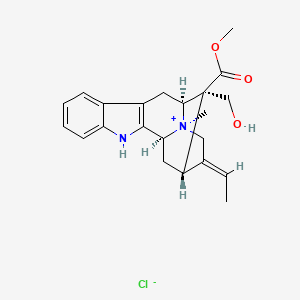![molecular formula C26H27N5OS B608864 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide CAS No. 2247732-89-2](/img/structure/B608864.png)
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues encountered during the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the mechanisms of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Chemical Synthesis and Alternative Products
- A study by Krauze et al. (2007) found alternative products in the one-pot reaction of benzylidenemalononitrile and similar compounds, contributing to understanding the chemical synthesis pathways and potential derivatives of compounds like 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.
Glycine Transporter Inhibition
- Research by Yamamoto et al. (2016) explored similar compounds for their role as glycine transporter 1 inhibitors, potentially relevant for neurological applications and understanding the biochemical interactions of related compounds.
Molecular Interaction Studies
- A study by Shim et al. (2002) examined the molecular interactions of a related antagonist with the CB1 cannabinoid receptor, providing insight into the molecular dynamics and interactions that could be relevant for compounds like 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.
Synthesis and Biological Activity
- Research by Li et al. (2015) focused on the synthesis and biological activity of similar compounds, highlighting their potential applications in fungicidal and antiviral activities, which could be significant for the development of new pharmaceutical agents.
Anti-arrhythmic Activity
- A study by Abdel‐Aziz et al. (2009) explored the anti-arrhythmic activity of similar piperidine-based compounds, which may suggest potential cardiac applications for 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.
Anti-Angiogenic and DNA Cleavage Activities
- Kambappa et al. (2017) investigated compounds with structural similarities for their anti-angiogenic and DNA cleavage activities, indicative of potential cancer therapeutic applications (Kambappa et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This might include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Orientations Futures
This would involve a discussion of potential future research directions. This might include potential applications of the compound, questions that remain to be answered, or new methods for synthesizing it.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLKFZCOJAYAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CSC(=N4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135368613 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)
![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)



